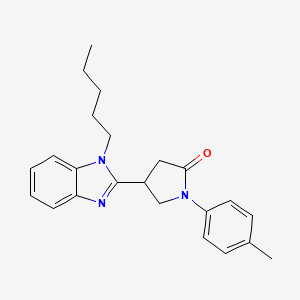![molecular formula C18H16Cl2O5 B11127649 Diethyl {[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}propanedioate](/img/structure/B11127649.png)
Diethyl {[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIETHYL 2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}PROPANEDIOATE is a complex organic compound featuring a furan ring substituted with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}PROPANEDIOATE typically involves the reaction of 2,5-dichlorophenylfuran with diethyl malonate under specific conditions. The reaction is catalyzed by a base such as sodium ethoxide, and the process is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}PROPANEDIOATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-DIETHYL 2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}PROPANEDIOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}PROPANEDIOATE involves its interaction with specific molecular targets. The dichlorophenyl group and furan ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-DIETHYL 2-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}PROPANEDIOATE: Similar structure but with different substitution pattern on the phenyl ring.
1,3-DIETHYL 2-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}PROPANEDIOATE: Another isomer with different chlorine positions on the phenyl ring.
Uniqueness
1,3-DIETHYL 2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}PROPANEDIOATE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dichlorophenyl group and furan ring provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C18H16Cl2O5 |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
diethyl 2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]propanedioate |
InChI |
InChI=1S/C18H16Cl2O5/c1-3-23-17(21)14(18(22)24-4-2)10-12-6-8-16(25-12)13-9-11(19)5-7-15(13)20/h5-10H,3-4H2,1-2H3 |
InChI Key |
NHCQILGFEHPEGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-6-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11127572.png)
![ethyl 4-[(5-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B11127579.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127580.png)
![4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B11127598.png)
![N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B11127602.png)
![2-isopropyl-4-({4-[5-(trifluoromethyl)-2-pyridyl]piperazino}carbonyl)-1(2H)-isoquinolinone](/img/structure/B11127606.png)
![6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11127613.png)
![1-(3-Nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127614.png)
![3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11127619.png)
![2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11127631.png)
![5-(3-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127636.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127645.png)
![N-(1-methoxypropan-2-yl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11127654.png)
